molecular formula C33H47NO B1677377 Moctamide CAS No. 29619-86-1

Moctamide

Cat. No.: B1677377
CAS No.: 29619-86-1
M. Wt: 473.7 g/mol
InChI Key: GSPPFJJUCULBDC-LFOHPMNASA-N
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Description

Moctamide is a synthetic linoleamide derivative patented by Sumitomo Chemical Co., Ltd. It is primarily recognized for its hypocholesterolemic properties, making it useful as a prophylactic agent against arteriosclerosis .

Preparation Methods

The synthesis of Moctamide involves several steps. One of the common methods includes the reaction of linoleic acid with ammonia under specific conditions to form linoleamide, which is then further modified to produce this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Moctamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Moctamide has a wide range of scientific research applications:

Mechanism of Action

Moctamide exerts its effects primarily through its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, thereby reducing cholesterol levels in the bloodstream. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes like HMG-CoA reductase .

Comparison with Similar Compounds

Moctamide can be compared with other hypocholesterolemic agents such as:

    Statins: These are widely used cholesterol-lowering drugs that inhibit HMG-CoA reductase.

    Fibrates: These compounds activate peroxisome proliferator-activated receptors (PPARs) to reduce triglyceride levels.

    Ezetimibe: This drug inhibits the absorption of cholesterol from the intestine.

What sets this compound apart is its unique synthetic origin and its specific interaction with lipid metabolism pathways, which may offer advantages in terms of efficacy and side effect profile .

Properties

CAS No.

29619-86-1

Molecular Formula

C33H47NO

Molecular Weight

473.7 g/mol

IUPAC Name

(9Z,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7+,11-10-

InChI Key

GSPPFJJUCULBDC-LFOHPMNASA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-N-(alpha-phenyl-beta-(4-tolyl)ethyl)linoleamide
moctamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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